molecular formula C9H12O3S B13165464 (1S)-1-[4-(methylsulfonyl)phenyl]ethanol

(1S)-1-[4-(methylsulfonyl)phenyl]ethanol

Cat. No.: B13165464
M. Wt: 200.26 g/mol
InChI Key: NYXCSMWVRWOPJP-ZETCQYMHSA-N
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Description

(1S)-1-[4-(Methylsulfonyl)phenyl]ethanol (CAS: 25888-99-7) is a chiral secondary alcohol characterized by a methylsulfonyl (-SO₂CH₃) substituent at the para position of a benzene ring and an ethanol group at the benzylic position. Its molecular formula is C₉H₁₂O₃S, with a molecular weight of 200.25 g/mol. The compound is notable for its stereospecific configuration (S-enantiomer), which may influence its biological activity and synthetic utility. Applications include its use as an intermediate in pharmaceuticals, particularly in the synthesis of chiral ligands or bioactive molecules .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(1S)-1-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m0/s1

InChI Key

NYXCSMWVRWOPJP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonylbenzaldehyde and a suitable chiral catalyst.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reduction step using reagents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring provides a stable framework, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2-(Methylsulfonyl)phenyl)ethanol (CAS: 1797106-62-7)
  • Structural Difference : The methylsulfonyl group is at the ortho position instead of para.
  • The electron-withdrawing effect may also destabilize intermediates in synthesis compared to the para isomer.
  • Similarity Score : 0.86 (structural similarity based on scaffold alignment) .
(S)-1-(4-Fluorophenyl)ethanol (CAS: 101219-73-2)
  • Structural Difference : Fluorine replaces the methylsulfonyl group at the para position.
  • Impact : Fluorine is electron-withdrawing but less polar than -SO₂CH₃. This reduces solubility in polar solvents compared to the methylsulfonyl analog. The compound has a lower molecular weight (140.15 g/mol ) and a density of 1.111 g/mL .
(1S)-1-(3,4-Difluorophenyl)ethanol (CAS: 126534-40-5)
  • Structural Difference : Two fluorine atoms at the meta and para positions.
  • Impact : Increased hydrophobicity and altered electronic effects due to dual electron-withdrawing substituents. The molecular weight (158.15 g/mol ) is lower, but the compound exhibits higher lipophilicity, influencing pharmacokinetic properties .

Functional Group Modifications

1-(4-Methoxyphenyl)ethanol (CAS: 1517-70-0)
  • Structural Difference : Methoxy (-OCH₃) replaces the methylsulfonyl group.
  • Impact: Methoxy is electron-donating, increasing electron density on the aromatic ring. This reduces acidity of the ethanol OH group (pKa ~14.36) compared to the methylsulfonyl derivative (estimated pKa ~10–12 due to -SO₂CH₃) .
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
  • Structural Difference : A triazole-thioether moiety replaces the methylsulfonyl group.
  • The compound’s larger size (MW ~395 g/mol) and extended π-system may improve binding to enzyme active sites .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Density (g/mL) Notable Applications
(1S)-1-[4-(Methylsulfonyl)phenyl]ethanol 25888-99-7 200.25 -SO₂CH₃ (para) Not reported Not reported Pharmaceutical intermediates
1-(2-(Methylsulfonyl)phenyl)ethanol 1797106-62-7 200.25 -SO₂CH₃ (ortho) Not reported Not reported Synthetic intermediates
(S)-1-(4-Fluorophenyl)ethanol 101219-73-2 140.15 -F (para) 216.2 (predicted) 1.111 Chiral resolving agents
1-(4-Methoxyphenyl)ethanol 1517-70-0 152.19 -OCH₃ (para) Not reported Not reported Flavor/fragrance industry

Key Takeaways

  • Electronic Effects : Methylsulfonyl groups increase polarity and acidity, whereas methoxy or fluorine substituents modulate electron density differently.
  • Stereochemistry : The (S)-configuration in the target compound may offer enantioselective advantages in catalysis or drug design.
  • Applications : Structural analogs are leveraged across pharmaceuticals, agrochemicals, and materials science, with substituent choice dictating functionality.

Biological Activity

(1S)-1-[4-(methylsulfonyl)phenyl]ethanol is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes and receptors, anti-inflammatory properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂O₃S, with a molecular weight of 200.25 g/mol. The compound features a phenyl group substituted with a methylsulfonyl moiety, which contributes significantly to its biological interactions.

Research indicates that this compound can bind to specific enzymes and receptors within biological systems. Its ability to form hydrogen bonds due to the hydroxyl and sulfonyl groups enhances its binding affinity, particularly with cyclooxygenase (COX) enzymes, which are crucial in modulating inflammatory responses .

Table 1: Binding Affinity of this compound with COX Enzymes

EnzymeBinding Affinity (IC50)
COX-1Not specified
COX-20.62 μM

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies show that it exhibits significant inhibition of inflammatory markers and cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

  • Inhibition Studies : The compound demonstrated an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, one study reported an edema inhibition percentage of 93.80% at a concentration of 1 mM .

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • Study on Analgesic Effects : In vivo studies indicated that the compound produced potent analgesic effects, significantly reducing pain associated with inflammation. The analgesic evaluation revealed that it inhibited the inflammatory cytokine TNF-α levels more effectively than standard treatments .
  • Comparison with Other Compounds : In comparative studies, this compound showed superior anti-inflammatory activity compared to several synthesized derivatives, reinforcing its potential as a lead compound for drug development .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including base-catalyzed reactions involving chalcones and phenolic compounds. The methylsulfonyl group plays a crucial role in enhancing the compound's pharmacological properties.

Table 2: Related Compounds and Their Similarity Index

Compound NameMolecular FormulaSimilarity Index
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanoneC₉H₉BrO₃S0.98
2-Bromo-1-(4-(ethylsulfonyl)phenyl)ethanoneC₉H₉BrO₃S0.89
4'-(Methylsulfonyl)acetophenoneC₈H₉O₃S0.86

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